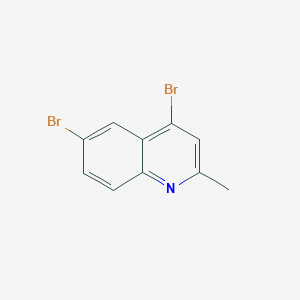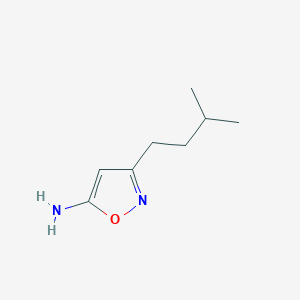![molecular formula C10H14BrN3 B1415228 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine CAS No. 1872936-37-2](/img/structure/B1415228.png)
1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Descripción general
Descripción
1-(6-Bromopyridin-2-yl)methylpyrrolidin-3-amine, also known as 6-Bromo-1-methyl-pyrrolidin-3-amine, is an organic compound that is widely used in scientific research. It is a derivative of pyrrolidine and is synthesized by the reaction of pyrrolidine with 6-bromopyridine. This compound has a variety of applications in scientific research due to its unique properties, such as its high solubility in water and its ability to act as a ligand for metal ions.
Aplicaciones Científicas De Investigación
Synthesis and Intermediates
- 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine serves as a key intermediate in the preparation of various compounds. For instance, it plays a crucial role in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate used in developing premafloxacin, an antibiotic targeting veterinary pathogens (Fleck et al., 2003).
Structural Characterization
- Studies on the structural characterization of polymorphs have used derivatives of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine. An example includes the examination of polymorphs of 1-(4-methylpyridin-2-yl)thiourea and their derived 2-aminothiazoles, demonstrating distinct intermolecular hydrogen bonding patterns (Böck et al., 2020).
Catalysis and Ligand Development
- The compound has been used in the development of highly efficient Lewis basic tris(dialkylamino)-substituted terpyridines. These synthesized compounds, including pyrrolidino-TPYs, are predicted to be highly Lewis basic and efficient as ligands in various applications (Kleoff et al., 2019).
Synthesis of Novel Derivatives
- The compound is instrumental in synthesizing novel pyridine derivatives, which have been studied for their potential as chiral dopants for liquid crystals and for various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Synthesis of Amines
- It has been used in the synthesis of sterically hindered primary amines in pyrrolo- and pyrido[1,2-a]indoles, indicating its utility in the creation of complex organic compounds (Jirkovsky et al., 1991).
Development of Catalysts
- Research has shown its application in the synthesis of hemilabile (imino)pyridine palladium(II) complexes, which serve as selective ethylene dimerization catalysts. This demonstrates its role in catalyst development and industrial applications (Nyamato et al., 2015).
Propiedades
IUPAC Name |
1-[(6-bromopyridin-2-yl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-10-3-1-2-9(13-10)7-14-5-4-8(12)6-14/h1-3,8H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOVTIQLGUZQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




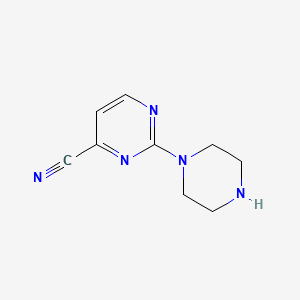
![methyl 2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B1415151.png)

![7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1415154.png)
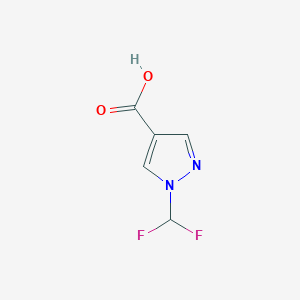
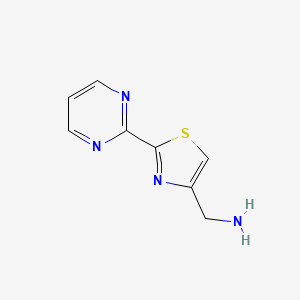
![N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide](/img/structure/B1415158.png)

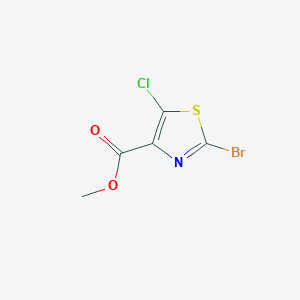
![[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine](/img/structure/B1415162.png)
![3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1415163.png)
